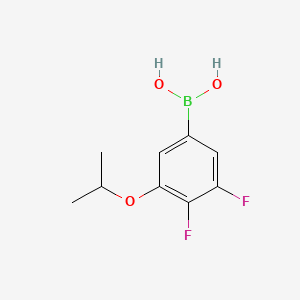
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with fluorine and isopropoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-5-isopropoxyphenyl)boronic acid typically involves the reaction of the corresponding halogenated phenyl compound with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3,4-Difluoro-5-isopropoxyphenyl)boronic acid exerts its effects is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine and isopropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylboronic Acid: Similar structure but lacks the isopropoxy group.
3,5-Difluorophenylboronic Acid: Similar structure but with different fluorine substitution pattern.
3-Fluoro-5-isopropoxyphenylboronic Acid: Similar structure but with only one fluorine atom.
Uniqueness
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid is unique due to the combination of fluorine and isopropoxy substituents on the phenyl ring, which can enhance its reactivity and selectivity in certain chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C9H11BF2O3 |
|---|---|
Molecular Weight |
215.99 g/mol |
IUPAC Name |
(3,4-difluoro-5-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-8-4-6(10(13)14)3-7(11)9(8)12/h3-5,13-14H,1-2H3 |
InChI Key |
OMMWEJKFTBMBRR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)OC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


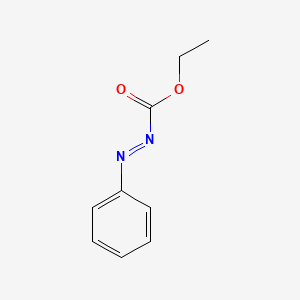
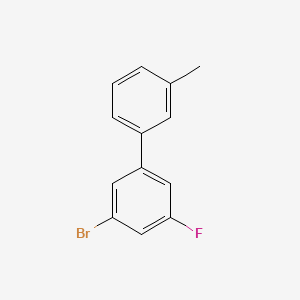
![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
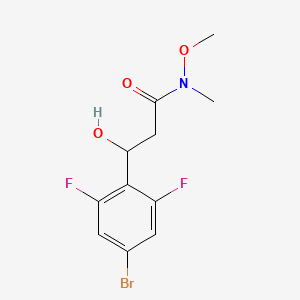

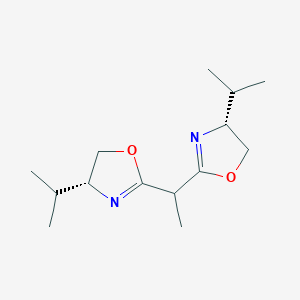
![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
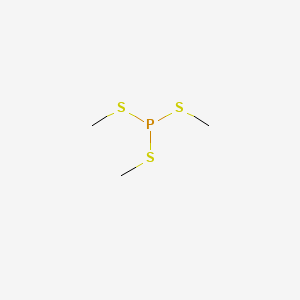
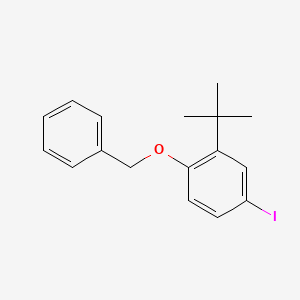

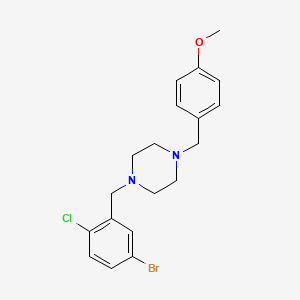
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
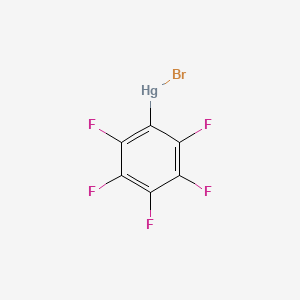
![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
